molecular formula C17H19BrN4O5 B2806985 8-bromo-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 333752-21-9

8-bromo-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2806985
CAS No.: 333752-21-9
M. Wt: 439.266
InChI Key: WRVQHCFZEOSSFK-UHFFFAOYSA-N
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Description

8-bromo-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H19BrN4O5 and its molecular weight is 439.266. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Chemical Properties

The structural analysis and synthesis of purine derivatives, including compounds related to "8-bromo-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione," have been a subject of interest due to their complex bromophenol and nucleoside base coupling. For instance, bromophenols coupled with nucleoside bases have been isolated from the red alga Rhodomela confervoides, highlighting the diversity of natural compounds with potential biological activities (Ma et al., 2007). Similarly, synthetic approaches have led to the creation of novel compounds, such as those obtained from reactions involving 2-aminotheophyllines and glycerol epichlorohydrin, further expanding the chemical space of purine derivatives (Kremzer et al., 1981).

Pharmaceutical Applications

The research into the pharmaceutical applications of purine derivatives, including structural analogs of the mentioned compound, has been extensive. These compounds have been explored for their potential as cardiovascular agents, where derivatives have shown promising electrocardiographic, antiarrhythmic, and hypotensive activities (Chłoń-Rzepa et al., 2004). Additionally, the structural modification of these compounds, including the introduction of various substituents, has been key to enhancing their biological activities and understanding the relationship between structure and pharmacological effect.

Molecular Interactions and Material Science

A quantitative analysis of intermolecular interactions present in compounds with similar structures has provided insights into their potential applications in material science. The study by Shukla et al. (2020) focused on a xanthine derivative, exploring the anisotropic distribution of interaction energies, which could inform the design of new materials with tailored properties (Shukla et al., 2020).

Anticancer Research

The search for effective anticancer agents has also included purine derivatives. Novel fused triazolopyrrolo[2,1-f]purine derivatives synthesized from related compounds were evaluated for their in vitro anti-proliferative activity against various human cancer cell lines, showing potent activity that compares favorably with standard treatments (Sucharitha et al., 2021).

Properties

IUPAC Name

8-bromo-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O5/c1-20-14-13(15(24)21(2)17(20)25)22(16(18)19-14)8-10(23)9-27-12-6-4-11(26-3)5-7-12/h4-7,10,23H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVQHCFZEOSSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(COC3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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